molecular formula C16H20N4O3S B607657 N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1654725-02-6

N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B607657
M. Wt: 348.42
InChI Key: GHTGYZMBQPXTCQ-UHFFFAOYSA-N
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Description

“N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide” is a novel potentiator, also known as GLPG1837 . It has been shown to enhance the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein . CFTR is an ion channel involved in the gating of chloride ions across epithelial cell membranes in various tissues .


Synthesis Analysis

The synthesis of this compound involves intensive high-throughput screening and iterative medicinal chemistry optimization . The exact process of synthesis is not detailed in the available resources.

Scientific Research Applications

  • Synthesis of Heterocycles : This compound has been used in the synthesis of heterocycles containing tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine and coumarin moieties. These compounds are significant in medicinal chemistry due to their biological activity (Vasylyev et al., 1999).

  • Antibacterial Agents : Analogues of this compound, specifically those including the pyrazole moiety, have shown promising antibacterial activity. This includes activity against Staphylococcus aureus and Bacillus subtilis, indicating potential for developing new antibacterial drugs (Palkar et al., 2017).

  • Microwave-Assisted Synthesis : There has been research on the microwave-assisted synthesis of tetrazolyl pyrazole amides, derivatives of this compound, which are noted for their bactericidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

  • Anti-TMV Activity : Derivatives of this compound have been synthesized and evaluated for their activity against Tobacco Mosaic Virus (TMV), with some showing significant inactivation effects. This highlights its potential use in plant protection (Zhang et al., 2012).

  • NMR Studies : NMR studies have revealed interesting chemical behavior such as N-N migration in pyrazole derivatives of this compound, which can be crucial for understanding its chemical properties and applications (Pathirana et al., 2013).

  • Thermal and Optical Studies : Research involving the synthesis of novel pyrazole derivatives, including this compound, has extended to studying their thermal stability and optical properties, which can be relevant in material science applications (Kumara et al., 2018).

  • Electrochromic Cells : In materials science, derivatives of this compound have been used in the development of poly(2,7-carbazole) derivatives for adaptive camouflage in electrochromic cells (Beaupré et al., 2009).

properties

IUPAC Name

N-(3-carbamoyl-5,5,7,7-tetramethyl-4H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-15(2)7-8-10(12(17)21)14(24-11(8)16(3,4)23-15)19-13(22)9-5-6-18-20-9/h5-6H,7H2,1-4H3,(H2,17,21)(H,18,20)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHTGYZMBQPXTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(O1)(C)C)SC(=C2C(=O)N)NC(=O)C3=CC=NN3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoyl-5,5,7,7-tetramethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-1H-pyrazole-3-carboxamide

CAS RN

1654725-02-6
Record name GLPG-1837
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654725026
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GLPG-1837
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16835
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLPG-1837
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MM4S7BD3DF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
HI Yeh, Y Sohma, K Conrath, TC Hwang - Journal of General …, 2017 - rupress.org
Cystic fibrosis (CF) is a channelopathy caused by loss-of-function mutations of the cystic fibrosis transmembrane conductance regulator (CFTR) gene, which encodes a phosphorylation-…
Number of citations: 58 rupress.org
CM Hamilton - 2022 - summit.sfu.ca
Cystic fibrosis (CF) is caused by loss-of-function mutations to the cystic fibrosis transmembrane conductance regulator protein (CFTR). The last decade has seen the development and …
Number of citations: 0 summit.sfu.ca

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